1,3,5-Tris(4-aminophenoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Tris(4-aminophenoxy)benzene involves a multi-step process starting from basic chemicals like hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. This process yields a monomer capable of polymerizing with dianhydrides to form hyperbranched polyimides, showcasing good solubility in organic solvents and excellent thermal stability (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(4-aminophenoxy)benzene and its derivatives have been characterized through various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These analyses confirm the expected structure and functionality essential for further reactions and applications (Rigana et al., 2016).
Chemical Reactions and Properties
This compound participates in numerous chemical reactions, including the formation of hyperbranched polyimides when reacted with dianhydrides. The chemical properties of the synthesized polyimides, such as amino and anhydride end groups, vary based on the monomer addition methods and molar ratios, enabling a wide range of applications from thermal stability to dielectric properties (Rigana et al., 2016).
Physical Properties Analysis
The hyperbranched polyimides derived from 1,3,5-Tris(4-aminophenoxy)benzene exhibit remarkable physical properties, including high thermal stability with Tg in the range of 230–260 °C and T10 values above 450 °C. Their dielectric constants range from 3.08 to 3.29 at 1 MHz, highlighting their potential in electronic applications (Rigana et al., 2016).
Chemical Properties Analysis
Chemical studies on 1,3,5-Tris(4-aminophenoxy)benzene have shown its effectiveness as a corrosion inhibitor for mild steel in acidic environments, with inhibition efficiencies as high as 95%. This demonstrates its potential as a protective agent in industrial applications, preventing metal corrosion through adsorption and formation of a protective film on the metal surface (Zhou, Lv, Hu, Zhao, Xia, & Li, 2018).
Scientific Research Applications
Synthesis of Hyperbranched Polyether Imides
- Scientific Field: Polymer Chemistry
- Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene is used as a triamine monomer in the synthesis of hyperbranched polyimides (HBPIs). It is polymerized with commercially available dianhydrides into HBPIs .
- Methods of Application: The triamine monomer is synthesized by a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. It is then polymerized with dianhydrides into HBPIs .
- Results: The synthesized HBPIs are soluble in most common organic solvents and exhibit good thermal stability. The dielectric constant of the synthesized HBPIs is in the range of 3.08–3.29 at 1 MHz .
Synthesis of Arenesulfonated Hyperbranched Polyimide
- Scientific Field: Polymer Chemistry
- Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene is used in the synthesis of arenesulfonated hyperbranched polyimide .
- Methods of Application: The synthesis involves the polymerization of poly(amic acid) precursor, by modification of the terminal anhydride groups with sulfanilic acid, and then the precursor is chemically imidized in the presence of acetic anhydride and triethylamine .
- Results: The resulting functional polymers were thought to have high functionality because of the decreased chain entanglement and the peripheral location of the functional groups .
Functionalization of Metal Organic Frameworks (MOFs)
- Scientific Field: Material Science
- Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
Construction of Porous Polymeric Covalent Organic Frames (COFs)
- Scientific Field: Material Science
- Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene is widely used as a tritopic ligand linker for the construction of porous polymeric covalent organic frames (COFs) .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
Synthesis of Polyimide Rod Coil Block Copolymers
- Scientific Field: Polymer Chemistry
- Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene can be used in the preparation of polyimide rod coil block copolymers .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
Electrolytes for Lithium Polymer Batteries
- Scientific Field: Electrochemistry
- Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene can be used as electrolytes for lithium polymer batteries .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
Synthesis of Triarylamines
- Scientific Field: Organic Chemistry
- Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene can be used in the synthesis of triarylamines via nickel-catalysed polycondensation reactions .
- Methods of Application: The synthesis involves polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines .
- Results: The oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .
Cross-linker for Hyperbranched Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene, also known as TAB, is used as a cross-linker for the preparation of hyperbranched polymers .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
Safety And Hazards
1,3,5-Tris(4-aminophenoxy)benzene may cause eye and skin irritation. It may also cause irritation of the digestive tract and respiratory tract . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
properties
IUPAC Name |
4-[3,5-bis(4-aminophenoxy)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDRIKTCIYHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-aminophenoxy)benzene | |
CAS RN |
102852-92-6 | |
Record name | 1,3,5-Tris(4-aminophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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